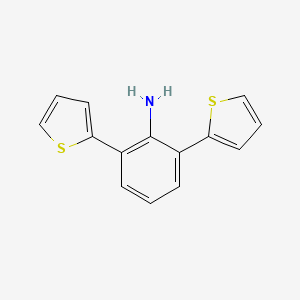

2,6-Di(thiophen-2-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11NS2 |

|---|---|

Molecular Weight |

257.4 g/mol |

IUPAC Name |

2,6-dithiophen-2-ylaniline |

InChI |

InChI=1S/C14H11NS2/c15-14-10(12-6-2-8-16-12)4-1-5-11(14)13-7-3-9-17-13/h1-9H,15H2 |

InChI Key |

STUDUHGPWGTOMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC=CS2)N)C3=CC=CS3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2,6 Di Thiophen 2 Yl Aniline

Precursor Synthesis and Reactant Selection

The primary precursors for the synthesis of 2,6-di(thiophen-2-yl)aniline are a di-substituted aniline (B41778) and a thiophene-containing reactant. The most common approach involves the use of 2,6-dihaloaniline, typically 2,6-dibromoaniline (B42060), as the aniline precursor. The thiophene (B33073) moiety is introduced using thiophene-2-ylboronic acid or its esters in a Suzuki-Miyaura cross-coupling reaction. scispace.comchemicalbook.com

Synthesis of 2,6-Di(thiophen-2-yl)aniline (DOTA)

The synthesis of DOTA is most effectively carried out using the Suzuki-Miyaura cross-coupling reaction. This method offers high tolerance to various functional groups and generally provides good yields. researchgate.netmdpi.com

The Suzuki-Miyaura reaction for synthesizing DOTA involves the coupling of 2,6-dibromoaniline with thiophene-2-ylboronic acid. scispace.comchemicalbook.com The reaction is typically conducted in a solvent mixture, such as dioxane and water, in the presence of a palladium catalyst and a base. scispace.comchemicalbook.com An inert atmosphere, usually argon, is maintained throughout the reaction to prevent the degradation of the catalyst and reactants. scispace.comresearchgate.net

A common catalyst system for this synthesis is bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂). scispace.comchemicalbook.com The reaction is performed at an elevated temperature, typically around 90 °C, for an extended period, which can be up to 72 hours, to ensure complete reaction. scispace.comchemicalbook.comresearchgate.net A base, such as aqueous potassium carbonate, is essential for the activation of the boronic acid. scispace.comchemicalbook.com

Table 1: Reaction Parameters for the Synthesis of 2,6-Di(thiophen-2-yl)aniline via Suzuki-Miyaura Coupling

| Parameter | Condition | Reference |

|---|---|---|

| Aniline Precursor | 2,6-dibromoaniline | scispace.comchemicalbook.com |

| Thiophene Precursor | Thiophene-2-ylboronic acid | scispace.comchemicalbook.com |

| Catalyst | Bis(triphenylphosphine)palladium(II) chloride | scispace.comchemicalbook.com |

| Base | Aqueous potassium carbonate (1 M) | scispace.comchemicalbook.com |

| Solvent | Dioxane | scispace.comchemicalbook.com |

| Temperature | 90 °C | scispace.comchemicalbook.comresearchgate.net |

| Reaction Time | 72 hours | scispace.comchemicalbook.comresearchgate.net |

| Atmosphere | Argon | scispace.comresearchgate.net |

Following the reaction, the mixture is cooled, and water is added. The product is then extracted using an organic solvent like ethyl acetate. scispace.comchemicalbook.com The organic layer is dried and filtered. Purification is typically achieved through column chromatography, eluting with a mixture of n-hexane and ethyl acetate, followed by recrystallization to obtain a pale yellow solid. chemicalbook.com This process has been reported to yield up to 87.3% of the desired product. chemicalbook.com Another study reported a yield of 95% for a similar synthesis. researchgate.net Monitoring the reaction progress using techniques like thin-layer chromatography can help in determining the optimal reaction time, which has been observed to be between 36 and 48 hours for the consumption of the limiting reactant. researchgate.net

Synthesis of Related Thiophene-Aniline Monomers and Intermediates

The Suzuki-Miyaura cross-coupling reaction is a versatile method that can be applied to synthesize a variety of thiophene-aniline monomers. For example, 4-(2-thiophen)aniline and 4-(3-thiophen)aniline have been successfully synthesized using this reaction. researchgate.netresearchgate.net This methodology has also been used to produce a range of thienyl-anilines with yields between 81% and 94%. researchgate.net The reaction conditions can be adapted for different substrates, including the use of various bromoanilines and thienyl boronic acids to create a library of related compounds. mdpi.com The synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline has also been reported with a 72% yield. mdpi.com

Functionalization Strategies for 2,6-Di(thiophen-2-yl)aniline

Functionalization of the DOTA molecule can be achieved by targeting the aniline nitrogen atom. One common strategy is N-arylation, which can be accomplished through a copper-catalyzed Ullmann condensation. For instance, reacting DOTA with p-iodonitrobenzene in the presence of copper(I) iodide, L-proline, and potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) yields N-(4-nitrophenyl)-2,6-di(thiophen-2-yl)aniline. scispace.comresearchgate.net The nitro group on this functionalized product can then be reduced to an amine using reagents like metallic iron in a mixture of acetic acid and ethanol, providing a route to further derivatization. scispace.com This approach allows for the introduction of various functionalities to tailor the electronic and physical properties of the molecule for specific applications, such as in the development of new polymers and materials. rsc.orgnih.gov

N-Substitution Reactions of the Aniline Moiety

The presence of the primary amine group on the central phenyl ring offers a reactive site for N-substitution reactions, allowing for the extension of the molecular structure and the introduction of new functionalities.

Introduction of Aromatic and Heteroaromatic Substituents

The nucleophilic nature of the aniline's nitrogen atom facilitates its reaction with various electrophilic aromatic and heteroaromatic systems. A common strategy for forging this new nitrogen-carbon bond is the Ullman condensation reaction. This reaction is particularly effective for coupling the aniline with aryl halides, a process often catalyzed by copper. scispace.comresearchgate.net The reaction's success can be influenced by the electronic properties of the coupling partners. For instance, the nitrogen on the aniline ring must be sufficiently activated to achieve good yields in the Ullman reaction. wikipedia.org The introduction of these substituents significantly alters the electronic and steric profile of the parent molecule, which is a key strategy in tuning the properties of resulting materials. rsc.org

Synthesis of N-(4-nitrophenyl)-2,6-di(thiophen-2-yl)aniline (NFDOTA)

A key example of N-substitution is the synthesis of N-(4-nitrophenyl)-2,6-di(thiophen-2-yl)aniline (NFDOTA). This compound is prepared through an Ullman condensation between 2,6-di(thiophen-2-yl)aniline (DOTA) and p-iodonitrobenzene. scispace.comresearchgate.net The reaction is facilitated by a copper(I) iodide catalyst in the presence of L-proline and anhydrous potassium carbonate, with dimethyl sulfoxide (DMSO) serving as the solvent. scispace.comwikipedia.org The mixture is heated to 90 °C for 48 hours to yield the desired product. scispace.comwikipedia.org This reaction demonstrates a reliable method for attaching an electron-withdrawing nitro-substituted phenyl ring to the aniline nitrogen.

Table 1: Synthesis of N-(4-nitrophenyl)-2,6-di(thiophen-2-yl)aniline (NFDOTA)

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Time | Yield |

| 2,6-di(thiophen-2-yl)aniline | p-Iodonitrobenzene | Copper(I) Iodide, L-proline | K₂CO₃ | DMSO | 90 °C | 48 h | 20% wikipedia.org |

Synthesis of N1-(2,6-Di(thiophenyl-2-yl)phenyl)benzene-1,4-diamine (AFDOTA)

The nitro group on NFDOTA provides a synthetic handle for further functionalization, most notably through its reduction to an amine. The synthesis of N1-(2,6-Di(thiophenyl-2-yl)phenyl)benzene-1,4-diamine (AFDOTA) is achieved by the chemical reduction of the nitro group of NFDOTA. scispace.com This transformation is carried out using metallic iron in a mixture of acetic acid, ethanol, and water. scispace.com The suspension is sonicated at 90 °C for 180 minutes. scispace.com The resulting product, AFDOTA, features a second primary amine group, making it a diamine derivative with potential for further polymerization or derivatization reactions. scispace.com

Table 2: Synthesis of N1-(2,6-Di(thiophenyl-2-yl)phenyl)benzene-1,4-diamine (AFDOTA)

| Reactant | Reducing Agent | Solvent System | Temperature | Time |

| N-(4-nitrophenyl)-2,6-di(thiophen-2-yl)aniline | Metallic Iron | Acetic Acid, Ethanol, Water | 90 °C | 180 min |

Modification of Thiophene Rings

The two thiophene rings in the 2,6-Di(thiophen-2-yl)aniline structure are electron-rich aromatic systems and are susceptible to electrophilic substitution reactions. nih.govbyjus.com These reactions provide a pathway to introduce additional functional groups directly onto the heterocyclic rings, further diversifying the chemical architecture. Thiophene is generally more reactive towards electrophiles than benzene. nih.gov The positions on the thiophene ring most susceptible to electrophilic attack are the C5 and C5' positions (the carbons adjacent to the sulfur atom and furthest from the aniline ring), as they are highly activated.

Common electrophilic substitution reactions such as halogenation and formylation are expected to proceed readily on the thiophene rings. For instance, bromination can be carried out using brominating agents, likely leading to the substitution at the 5 and 5' positions of the two thiophene rings. While direct experimental data on the halogenation of 2,6-di(thiophen-2-yl)aniline is not detailed in the provided sources, the bromination of the structurally related 1,6-di(thiophen-2-yl)hexane-1,6-dione has been shown to occur regioselectively, which supports the feasibility of such a transformation. nih.gov

Similarly, formylation, the introduction of an aldehyde group (-CHO), can be achieved via methods like the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.orgtcichemicals.commychemblog.com This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. wikipedia.orgmychemblog.com Given the high electron density of the thiophene rings, they are expected to be reactive substrates for this transformation, likely resulting in the formation of a di-formylated product at the C5 and C5' positions.

Polymerization and Copolymerization of 2,6 Di Thiophen 2 Yl Aniline

Homopolymerization of 2,6-Di(thiophen-2-yl)aniline

The homopolymer of 2,6-di(thiophen-2-yl)aniline, denoted as poly[2,6-di(thiophen-2-yl)aniline], is created by linking monomer units together. Research indicates that the polymerization predominantly occurs through the aniline (B41778) units rather than the thiophene (B33073) rings. researchgate.net

Chemical oxidative polymerization is a common method for synthesizing polyaniline and its derivatives. rsc.org This process involves the oxidation of the monomer in the presence of an oxidizing agent, typically in an acidic medium. rsc.org

The classical approach to the oxidative polymerization of aniline derivatives utilizes an aqueous acid solution as a doping agent along with an oxidizing agent. rsc.org Common oxidizing agents include ammonium (B1175870) persulfate, potassium persulfate, potassium dichromate, and iron(III) chloride. rsc.org The reaction is generally carried out in a highly acidic environment, with a pH ranging from 0 to 2. rsc.org For monomers that have limited solubility in aqueous acid solutions, organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), methanol, tetrahydrofuran (B95107) (THF), or chloroform (B151607) may be employed. rsc.org

In a specific synthesis of poly[2,6-di(thiophen-2-yl)aniline], a 2:1 oxidizing agent to monomer ratio was found to be optimal. researchgate.net The process can involve dissolving the monomer in a solvent and then slowly adding the oxidizing agent to initiate polymerization. scispace.com For instance, ammonium persulfate is a frequently used oxidant for aniline polymerization. metu.edu.tr

Table 1: Common Oxidizing Agents and Reaction Media for Aniline Derivative Polymerization

| Oxidizing Agent | Typical Reaction Medium | pH Range | Reference |

|---|---|---|---|

| Ammonium Persulfate | Aqueous Acid Solution | 0-2 | rsc.org |

| Potassium Persulfate | Aqueous Acid Solution | 0-2 | rsc.org |

| Potassium Dichromate | Aqueous Acid Solution | 0-2 | rsc.org |

| Iron(III) Chloride | Aqueous Acid Solution | 0-2 | rsc.org |

| Iron(III) Chloride | Not specified | Not specified |

The properties of the resulting polymer are significantly dependent on various experimental conditions. rsc.org These parameters include temperature, reaction time, the choice of solvent, the type of doping acid, and the concentrations of the reagents. rsc.org For example, the polymerization of aniline at different temperatures (25, 0, and -25°C) has shown that lower temperatures can lead to increased molecular weight, crystallinity, and thermal stability of the resulting polyaniline. metu.edu.tr

The substituents on the aniline ring also play a crucial role. Electron-donating groups can lower the oxidation potential, while electron-withdrawing groups can hinder polymer formation. rsc.org In the case of poly[2,6-di(thiophen-2-yl)aniline], the presence of the thiophene groups influences the polymer's final properties. researchgate.net The solubility of functionalized polyanilines is often enhanced by the presence of substituents, which increases the flexibility of the macromolecule compared to the rigid structure of unsubstituted polyaniline. rsc.org

Table 2: Effect of Polymerization Temperature on Polyaniline Properties | Polymerization Temperature (°C) | Effect on Molecular Weight | Effect on Crystallinity | Effect on Thermal Stability | Reference | | --- | --- | --- | --- | | 25 | Lower | Lower | Lower | metu.edu.tr | | 0 | Higher | Higher | Higher | metu.edu.tr | | -25 | Highest | Highest | Highest | metu.edu.tr |

Electrochemical polymerization is another key method for synthesizing conducting polymers, offering controlled deposition of the polymer film onto an electrode surface. rsc.orgmetu.edu.tr This technique can be performed in galvanostatic, potentiostatic, or potentiodynamic modes. rsc.org

Potentiodynamic synthesis involves cycling the potential of the working electrode in a solution containing the monomer. rsc.org This method is known to produce more homogeneous polymer films compared to other electrochemical techniques. rsc.org The process begins with the oxidation of the monomer at the electrode surface, leading to the formation of radical cations. These radicals then couple to form dimers, which are subsequently oxidized and react with more monomers, causing the polymer chain to grow. iarjset.com

For aniline derivatives, the electrochemical process is significantly affected by the substituents. rsc.org The polymerization of 2,6-di(thiophen-2-yl)aniline can be achieved via potentiodynamic electrolysis. researchgate.nettandfonline.com Studies on similar monomers, like those containing thiophene and aniline moieties, show that polymer growth occurs through the aniline units. researchgate.net The cyclic voltammogram of the polymerization typically shows an increase in the peak currents with each cycle, indicating the deposition of a conductive polymer film on the electrode. tandfonline.com

Electrochemical polymerization allows for the controlled deposition of a polymer film onto various working electrodes, including noble metals (like platinum and gold), different types of graphite (B72142), and glass with conductive coatings. rsc.orgnih.gov The thickness and morphology of the polymer film can be managed by controlling the electrochemical parameters such as the potential range, scan rate, number of cycles, and monomer concentration. metu.edu.trtandfonline.com

For instance, the electrochemical polymerization of a comonomer containing thiophene and carbazole (B46965) units showed that the initial monomer concentration affected the properties of the resulting polymer film. tandfonline.com The controlled deposition is crucial for applications such as sensors, electrochromic devices, and organic solar cells. researchgate.nettandfonline.comresearchgate.net The potentiostatic method, where a constant potential is applied, is particularly useful for carefully monitoring the film thickness through the charge passed during its growth. nih.gov

Electrochemical Polymerization Techniques

Optimization of Electrochemical Parameters

The electrochemical polymerization of 2,6-di(thiophen-2-yl)aniline allows for the controlled growth of polymer films on an electrode surface. The optimization of electrochemical parameters is crucial for obtaining polymers with desired characteristics. While specific detailed optimization studies for 2,6-di(thiophen-2-yl)aniline are not extensively documented in the provided results, general principles of electropolymerization of aniline and thiophene derivatives can be applied. Key parameters that are typically optimized include:

Monomer Concentration: The concentration of the 2,6-di(thiophen-2-yl)aniline monomer in the electrolyte solution influences the rate of polymerization and the morphology of the resulting polymer film.

Solvent and Supporting Electrolyte: The choice of solvent and supporting electrolyte is critical as it affects the solubility of the monomer and the conductivity of the solution. Common systems for aniline derivatives include acetonitrile (B52724) or dichloromethane (B109758) with a supporting electrolyte like lithium perchlorate. nih.gov

Potential Scan Rate and Range: In potentiodynamic methods, the rate at which the potential is scanned and the potential window used for polymerization impacts the structure and properties of the polymer. Slower scan rates can lead to more ordered polymer films.

Number of Cycles: The thickness of the polymer film is directly related to the number of potential cycles applied during electropolymerization. nih.gov

Applied Potential (in potentiostatic methods): When a constant potential is applied, its value determines the rate of oxidation of the monomer and thus the rate of polymer growth.

A study on related polyaniline derivatives utilized potentiodynamic electropolymerization by scanning the potential between 0.0 and 1.8 V (vs. Ag/AgCl) at a scan rate of 100 mV·s⁻¹ for 3 cycles. nih.gov

Table 1: General Electrochemical Polymerization Parameters for Aniline and Thiophene Derivatives

| Parameter | Typical Range/Value | Influence on Polymer |

|---|---|---|

| Monomer Concentration | 0.01 M - 0.1 M | Affects polymerization rate and film morphology |

| Supporting Electrolyte | 0.1 M - 0.2 M LiClO₄, TBAPF₆ | Ensures conductivity of the polymerization medium |

| Solvent | Acetonitrile (ACN), Dichloromethane (DCM) | Affects monomer solubility and polymer properties |

| Potential Range (V vs. Ag/AgCl) | 0.0 to 1.8 V | Controls the oxidation and deposition process |

| Scan Rate (mV/s) | 50 - 200 mV/s | Influences the structure and homogeneity of the film |

| Number of Cycles | 3 - 20 | Determines the thickness of the polymer film |

Copolymerization with Ancillary Monomers

Copolymerization is a versatile strategy to tailor the properties of the resulting polymer. By incorporating different monomer units into the polymer chain, properties such as solubility, conductivity, and processability can be enhanced. researchgate.net

Random Copolymerization with Aniline and its Derivatives

Random copolymers of 2,6-di(thiophen-2-yl)aniline with aniline have been synthesized to combine the properties of both monomers. researchgate.netuc.cl This approach aims to improve the solubility and processability of the resulting polymer compared to pure polyaniline, while retaining desirable electronic characteristics. researchgate.net The synthesis is typically carried out through chemical oxidation polymerization. researchgate.netuc.cl Spectroscopic analyses, including FT-IR, UV-vis, and ¹H-NMR, have confirmed the formation of true copolymers. researchgate.net

Copolymerization with Other Conjugated Monomers (e.g., 2,2'-(thiophen-2,5-diyl)dianiline)

Copolymers have been synthesized by reacting 2,6-di(thiophen-2-yl)aniline and 2,2'-(thiophen-2,5-diyl)dianiline with aniline. researchgate.netuc.cl This work focuses on creating copolymers with improved solubility and evaluating their potential in organic solar cells. researchgate.netuc.clmendeley.comumc.cl The characterization of these copolymers confirmed the successful incorporation of both monomer units. researchgate.net

Table 2: Examples of Copolymerization with Conjugated Monomers

| Monomer 1 | Monomer 2 | Copolymer Type | Reference |

|---|---|---|---|

| 2,6-Di(thiophen-2-yl)aniline | Aniline | Random | researchgate.netuc.cl |

Graft Copolymerization and Block Copolymer Synthesis

Graft and block copolymers offer another avenue to create materials with tailored properties. While specific examples of graft or block copolymers of 2,6-di(thiophen-2-yl)aniline were not found in the provided search results, the general strategies for creating such architectures with conducting polymers are well-established. semanticscholar.orgnih.gov

Graft Copolymerization: This involves attaching side chains of one type of polymer to a main chain of another. Common methods include "grafting to," "grafting from," and "grafting through." semanticscholar.orgnih.gov For instance, polyaniline has been grafted onto various polymer backbones to enhance properties. semanticscholar.org

Block Copolymer Synthesis: This involves the synthesis of polymers with distinct blocks of different monomers. This can be achieved through controlled polymerization techniques. For example, block copolymers containing polythiophene derivatives have been prepared. nih.gov

Formation of Composite Polymeric Materials

The incorporation of poly(2,6-di(thiophen-2-yl)aniline) and its copolymers into composite materials is a strategy to further enhance their properties and expand their applications. While specific studies on composites of poly(2,6-di(thiophen-2-yl)aniline) are limited in the search results, the formation of composites with related conducting polymers is a common practice. For instance, conducting polymers are often blended with carbon nanotubes or other nanomaterials to improve conductivity and mechanical strength. atespolymer.org

In-situ Polymerization in the Presence of Inorganic Nanostructures

In-situ polymerization is a powerful method for creating polymer nanocomposites where the polymer is formed directly in the presence of a dispersed nanostructured inorganic material. This technique promotes intimate contact between the organic and inorganic phases, often leading to enhanced material properties compared to simple mixing.

While specific research detailing the in-situ polymerization of 2,6-di(thiophen-2-yl)aniline with inorganic nanostructures is not extensively documented in publicly available literature, the principles can be inferred from studies on closely related aniline and thiophene-based systems. For instance, the in-situ polymerization of aniline in the presence of nanoparticles like zinc oxide (ZnO) and titanium dioxide (TiO2) is a well-established method for producing conductive nanocomposites. nih.govresearchcommons.orgiieta.org In these processes, the aniline monomer is polymerized using an oxidizing agent, such as ammonium persulfate, in a solution containing a dispersion of the inorganic nanoparticles. nih.govresearchcommons.org The resulting nanocomposite often exhibits a core-shell structure or a uniform dispersion of the nanoparticles within the polyaniline matrix. iieta.org

Similarly, copolymers of aniline and thiophene have been synthesized in the presence of nanoclay to create nanocomposites with improved thermal stability and flame retardancy. sapub.org In one such study, a copolymer of 3,4-(2,2-dimethylpropylenedioxy)thiophene (B1352945) and aniline was prepared via in-situ polymerization with halloysite (B83129) nanoclay, demonstrating the feasibility of incorporating inorganic nanotubes into a poly(aniline-co-thiophene) matrix. sapub.org The process involved refluxing the monomers with the nanoclay and an oxidizing agent (FeCl3) to yield the composite material. sapub.org

Furthermore, the synthesis of poly(aniline-co-thiophene) nanocomposites with copper oxide (CuO) nanoparticles has been achieved through interfacial polymerization, resulting in a material with significantly enhanced electrical conductivity compared to the neat copolymer. researchgate.net This suggests that the incorporation of metal oxide nanoparticles can have a synergistic effect on the properties of aniline-thiophene based polymers.

Given these examples, it is conceivable that 2,6-di(thiophen-2-yl)aniline could be polymerized in-situ with various inorganic nanostructures. The thiophene rings in the monomer might offer unique interactions with certain nanoparticles, potentially influencing the morphology and properties of the final composite material. However, without specific experimental data, the precise outcomes of such a polymerization remain a subject for future research.

Sequential Infiltration Synthesis (SIS) for Organic-Inorganic Composites (e.g., PANI-InOx)

Sequential Infiltration Synthesis (SIS) is a vapor-phase technique derived from atomic layer deposition (ALD) that enables the controlled growth of inorganic materials within a polymer matrix. This method allows for the fabrication of organic-inorganic composite thin films with precisely engineered compositions and nanostructures. While research specifically utilizing poly(2,6-di(thiophen-2-yl)aniline) in SIS processes is not yet prevalent, extensive studies on polyaniline (PANI) serve as a strong precedent for the potential application of its derivatives in this area.

In a typical SIS process for creating PANI-inorganic oxide (PANI-InOx) composites, a thin film of PANI is first deposited on a substrate. nih.gov Subsequently, the film is exposed to alternating pulses of a metal-organic precursor (e.g., trimethylindium (B1585567) for InOx) and a co-reactant (e.g., water) in a vacuum chamber. nih.gov These precursors diffuse into the polymer matrix and react to form inorganic nanostructures within the PANI film. The number of SIS cycles can be varied to control the loading and distribution of the inorganic component within the polymer.

Recent research has focused on the fabrication of PANI-InOx composite thin films using SIS for applications in electrochemical energy storage. These studies have demonstrated that the number of InOx SIS cycles has a significant impact on the chemical and electrochemical properties of the resulting composite films. It has been shown that PANI-InOx films have a graded concentration of InOx along the film's thickness. nih.gov

One key finding is that the electrochemical performance, specifically the area-specific capacitance, can be optimized by controlling the number of SIS cycles. For instance, a study on PANI-InOx composites found that 50 SIS cycles resulted in the highest area-specific capacitance compared to 10, 20, or 100 cycles. researchgate.net This is attributed to the formation of an enlarged PANI-InOx mixed region that is directly exposed to the electrolyte, which enhances the pseudocapacitive properties of the composite film. researchgate.net The electrical conductivity of these composite films has also been shown to be enhanced, with values in the range of 4–9 S/cm after annealing. nih.gov

The table below summarizes the findings of a study on PANI-InOx composite films prepared by SIS, highlighting the effect of the number of SIS cycles on the area-specific capacitance.

Table 1: Effect of InOx SIS Cycles on the Area-Specific Capacitance of PANI-InOx Composite Films

| Number of SIS Cycles | Area-Specific Capacitance (mF/cm²) |

|---|---|

| 10 | 1.1 |

| 20 | 0.8 |

| 50 | 1.4 |

| 100 | 0.96 |

Data sourced from a study on PANI-InOx hybrid thin films. researchgate.net

These findings underscore the potential of SIS as a versatile method for creating advanced composite materials. The application of this technique to polymers like poly(2,6-di(thiophen-2-yl)aniline) could lead to the development of novel functional materials with tailored properties for a range of electronic and energy storage applications.

Structural Characterization of 2,6 Di Thiophen 2 Yl Aniline and Its Polymers

Thermal Stability and Degradation Pathways

The thermal stability of 2,6-Di(thiophen-2-yl)aniline and its corresponding polymers is a critical characteristic, determining their suitability for applications in electronic devices that may operate at elevated temperatures. The degradation pathways and thermal transitions are typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition characteristics of materials. For polymers derived from 2,6-di(thiophen-2-yl)aniline, TGA reveals the temperatures at which significant weight loss occurs, indicating thermal degradation.

In a study of new polymers based on 2,6-di(thiophen-2-yl)aniline, referred to as PolyA and PolyB, TGA was conducted to assess their thermal properties. researchgate.net The analysis was performed by heating samples from 25°C to 900°C at a rate of 10°C per minute under a nitrogen atmosphere. researchgate.net The resulting TGA curves for both polymers demonstrated their thermal decomposition behavior. researchgate.net Another report indicates a decomposition temperature of 250°C for Poly-2,6-di(thiophen-2-yl)aniline. rsc.org This value represents the onset of thermal degradation for the polymer.

The thermal stability of related conjugated polymers, such as those containing 2,5-di(thiophenyl)-N-arylpyrrole units, has also been investigated, showing high decomposition temperatures, often above 400°C. nih.gov This suggests that the inclusion of thiophene (B33073) and aromatic amine moieties generally contributes to good thermal stability in the resulting polymer chains.

Table 1: TGA Data for 2,6-Di(thiophen-2-yl)aniline Based Polymers and Related Compounds

| Polymer/Compound | Decomposition Temperature (°C) | Heating Rate (°C/min) | Atmosphere |

|---|---|---|---|

| Poly-2,6-di(thiophen-2-yl)aniline | 250 rsc.org | Not Specified | Not Specified |

| PolyA (from 2,6-di(thiophen-2-yl)aniline) | Not specified in text researchgate.net | 10 researchgate.net | Nitrogen researchgate.net |

| PolyB (from 2,6-di(thiophen-2-yl)aniline) | Not specified in text researchgate.net | 10 researchgate.net | Nitrogen researchgate.net |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is utilized to identify thermal transitions such as the glass transition temperature (Tg), which is a crucial parameter for understanding the amorphous or semi-crystalline nature of a polymer and its processing window.

For polymers synthesized from 2,6-di(thiophen-2-yl)aniline monomers, DSC has been used to measure the glass transition temperature (Tg). researchgate.net In one study, the analysis involved a heating process at a rate of 20°C per minute under a nitrogen atmosphere, with a temperature range from -100°C to 110°C. researchgate.net The measurement of Tg provides insight into the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This information is vital for determining the material's upper use temperature and processing conditions. eag.com

For context, DSC studies on related polymers containing dithienylpyrrole units have revealed melting points around 200°C and distinct glass transition peaks, indicating that the molecular structure, such as the density of alkyl chains, can influence the crystallinity and thermal transitions of these materials. nih.gov

Table 2: DSC Analysis Parameters for Polymers from 2,6-Di(thiophen-2-yl)aniline

| Parameter | Value/Condition |

|---|---|

| Measured Transition | Glass Transition Temperature (Tg) researchgate.net |

| Heating Rate | 20 °C/min researchgate.net |

| Temperature Range | -100 to 110 °C researchgate.net |

| Atmosphere | Nitrogen researchgate.net |

Advanced Electronic and Optical Properties of 2,6 Di Thiophen 2 Yl Aniline Based Materials

Electronic Structure and Bandgap Engineering

The electronic behavior of materials derived from 2,6-di(thiophen-2-yl)aniline is intrinsically linked to their molecular orbital arrangement and the energy gap between them.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic and optical properties of these materials. The energy levels of these frontier orbitals dictate the material's potential for charge injection and transport in electronic devices. For instance, in a polymer based on 2,6-di(thiophen-2-yl)aniline, the HOMO and LUMO energy levels were determined to be approximately -5.6 eV and -3.7 eV, respectively. researchgate.net Theoretical studies on co-oligomers of aniline (B41778) and thiophene (B33073) have shown that poly(aniline-co-thiophene) possesses the lowest band gap among related structures, indicating a high degree of electronic conjugation. physchemres.org

The introduction of different substituents can significantly alter these energy levels. For example, polymers containing 2,5-di(thiophen-2-yl)-1-H-arylpyrrole have demonstrated that molecular packing, influenced by polymer design, correlates with charge carrier mobility. nih.gov

Table 1: Frontier Orbital Energies and Bandgaps of 2,6-Di(thiophen-2-yl)aniline-Based Polymers

| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Optical Bandgap (eV) | Reference |

|---|---|---|---|---|---|

| PolyA | -5.6 | -3.7 | 1.9 | N/A | researchgate.net |

| PATA(D)TBT-8 | -5.39 | -3.39 | 2.00 | N/A | whiterose.ac.uk |

| PATA(BO)TBT-8 | -5.41 | -3.44 | 1.97 | N/A | whiterose.ac.uk |

| PAA(PU)TBT-8 | -5.41 | -3.09 | 2.32 | N/A | whiterose.ac.uk |

| P(2) | -4.44 | -2.13 | 2.31 | N/A | tandfonline.com |

The energy difference between the HOMO and LUMO levels defines the bandgap of the material, a crucial parameter for its application in optoelectronic devices. For a polymer derived from 2,6-di(thiophen-2-yl)aniline, the electrochemical bandgap was found to be 1.9 eV. researchgate.net

Strategies to modulate the bandgap include the incorporation of different functional groups. Electron-donating groups, such as alkoxy groups, can narrow the bandgap, although this does not always translate to higher conductivity due to electronic effects. rsc.org Conversely, electron-withdrawing groups can also influence the bandgap. rsc.org Theoretical studies have shown that inserting a bridging group in oligothiophenes can lead to a reduction in the HOMO-LUMO energy gap. physchemres.org The copolymerization of 2,6-di(thiophen-2-yl)aniline with other monomers like aniline is another strategy to tune the electronic bandgap. oducal.com

The nature and position of substituents on the aniline or thiophene rings play a significant role in the electronic transitions of the resulting materials. Electron-donating groups, like alkyl and alkoxy groups, decrease the oxidation potential, while electron-withdrawing groups can hinder polymer formation. nih.gov The presence of substituents affects the electronic conductivity, with both electron-donating and electron-withdrawing groups generally leading to a decrease in conductivity for different reasons. rsc.org

Polymerization itself is a key factor. The polymerization of aniline derivatives is influenced by the nature of the substituent on the aromatic ring, which affects the basicity of the aniline and its reactivity. rsc.org The polymerization of 2,6-di(thiophen-2-yl)aniline has been shown to occur through the aniline units rather than the thiophene units. researchgate.net The resulting polymers often exhibit properties suitable for use in photovoltaic devices. researchgate.net

Charge Transport and Carrier Dynamics

The efficiency of organic electronic devices is heavily dependent on the charge transport and carrier dynamics within the active material.

Materials based on 2,6-di(thiophen-2-yl)aniline can exhibit both electronic and ionic conductivity. rsc.org Electronic conductivity arises from the movement of charge carriers (electrons and holes) through the conjugated π-electron system of the polymer chain. rsc.org The level of conductivity is dependent on the degree of oxidation of the polymer. For instance, the semi-oxidized emeraldine (B8112657) form of polyaniline has high conductivity, while the fully reduced leucoemeraldine and fully oxidized pernigraniline forms are insulators. rsc.org

Charge carriers in these conjugated systems are typically generated through doping or photoexcitation. In polyaniline-based systems, oxidation leads to the formation of positive polarons (radical cations on nitrogen atoms), which act as charge carriers. rsc.org The mobility of these charge carriers is determined by the conjugated system of the macromolecule. rsc.org

The structure of the polymer plays a critical role in charge carrier mobility. For instance, in polymers containing 2,5-di(thiophen-2-yl)-1-H-arylpyrrole, a correlation has been observed between molecular packing and charge carrier mobility. nih.gov Polymers with shorter d-spacing and more pronounced diffraction peaks, indicating better interchain interactions, tend to have higher hole mobilities. nih.gov The formation of a supermolecular structure during polymerization is also crucial for the final charge transport properties. researchgate.net

Redox Activity and Doping/Undoping Processes

The electrochemical behavior of polymers derived from 2,6-di(thiophen-2-yl)aniline (PolyA) reveals distinct redox activity crucial for their function in electronic devices. The process of doping involves the introduction of charge carriers (either positive, p-doping, or negative, n-doping) into the polymer backbone, which dramatically increases its electrical conductivity. This process is typically reversible, allowing for doping and undoping cycles. rsc.orgresearchgate.net

In cyclic voltammetry studies, the potentiodynamic profile of PolyA is notably different from that of unsubstituted polyaniline (PANI). researchgate.net While PANI typically shows two primary anodic processes—the formation of radical cations (leucoemeraldine to polaronic emeraldine transition) around 0.2 V and the subsequent formation of dication diradicals (emeraldine to pernigraniline transition) at approximately 0.8 V—PolyA exhibits its own characteristic behavior. researchgate.net

A key feature observed in the voltammetric profile of PolyA is an n-doping/undoping process that occurs at cathodic potentials, indicating the polymer can be negatively charged and discharged. researchgate.net However, realizing this n-doping and subsequent polymer growth on an electrode surface requires a significant overpotential. researchgate.net The incorporation of the bulky di(thiophen-2-yl) substituents on the aniline ring influences the redox potentials compared to unsubstituted PANI. rsc.orgresearchgate.net Generally, electron-donating groups can lower the oxidation potential of polyaniline derivatives. rsc.org

Table 1: Comparative Redox Processes of Polyaniline (PANI) and Poly(2,6-di(thiophen-2-yl)aniline) (PolyA)

| Polymer | Redox Process | Description | Approximate Potential (vs. reference) |

| PANI | 1st Anodic Peak | Radical cation formation (p-doping) | ~0.2 V |

| 2nd Anodic Peak | Dication diradical formation (p-doping) | ~0.8 V | |

| PolyA | Cathodic Process | n-doping/undoping | Requires significant overpotential |

Data sourced from cyclic voltammetry studies. researchgate.net

Optical Absorption and Emission Characteristics

The optical properties of 2,6-di(thiophen-2-yl)aniline-based materials are dictated by their electronic structure, particularly the π-conjugated system extending across the aniline and thiophene rings.

UV-Vis spectroscopy of Poly(2,6-di(thiophen-2-yl)aniline) (PolyA) reveals characteristic absorption bands. One study identifies two absorption maxima for PolyA at 290 nm and 360 nm. These are attributed to π-π* electronic transitions within the benzenoid rings of the aniline structure and the thiophene rings, respectively. researchgate.net Another report notes an absorption maximum for Poly-2,6-di(thiophen-2-yl)aniline at 250 nm. rsc.org

The introduction of different functional groups can lead to significant shifts in the absorption spectrum. For instance, the related compound 2-Amino-4,6-di(thiophen-2-yl)isophthalonitrile, which features two additional cyano groups on the aniline ring, shows an absorption maximum (λmax) at 372 nm in dichloromethane (B109758). koreascience.kr This shift to a longer wavelength (a bathochromic or red shift) indicates a change in the electronic energy levels, often due to an extension of the π-conjugation or altered donor-acceptor interactions within the molecule. jept.de Copolymers of aniline and thiophene often exhibit red-shifted absorption maxima compared to homopolymers, suggesting greater π-conjugation and a more ordered structure. jept.de In some aniline-thiophene polymers, characteristic π-π* transitions of benzenoid rings are seen near 350 nm, thiophene ring transitions at 450 nm, and quinoidal electronic transitions at about 700 nm. researchgate.net

Table 2: UV-Vis Absorption Maxima for 2,6-Di(thiophen-2-yl)aniline-Based Compounds

| Compound | Solvent/State | Absorption Maxima (λmax) |

| Poly(2,6-di(thiophen-2-yl)aniline) | - | 250 nm rsc.org |

| Poly(2,6-di(thiophen-2-yl)aniline) (PolyA) | - | 290 nm, 360 nm researchgate.net |

| 2-Amino-4,6-di(thiophen-2-yl)isophthalonitrile | Dichloromethane | 372 nm koreascience.kr |

While the parent 2,6-di(thiophen-2-yl)aniline is not primarily studied for its luminescence, its derivatives have been shown to be fluorescently active. The incorporation of donor and acceptor groups can create systems with significant intramolecular charge transfer (ICT) character, which strongly influences their emission properties. aip.org

For example, derivatives like 3,5-diaryl/hetaryl-2,6-dicyanoanilines, which feature a similar structural core, exhibit strong fluorescence. koreascience.kr These compounds are considered Acceptor-Donor-Acceptor (A-D-A) systems where the amino group acts as the donor and the cyano groups as acceptors. aip.org Studies on such fluorescent dyes show they can have emission maxima ranging from 456 nm to 563 nm in solvents like DMSO. aip.org The fluorescence quantum yield (Φ), a measure of emission efficiency, can be significantly influenced by the molecular structure. nih.gov For some dicyanoaniline derivatives containing thiophene, the quantum yields were found to be satisfactory when compared against standard fluorescent dyes. aip.org

Photoinduced absorption (PIA) spectroscopy is a powerful technique used to study the nature of photoexcited states, such as polarons and bipolarons, in conjugated polymers. The technique involves exciting the sample with a modulated pump light and measuring the resulting change in absorption of a probe light. This allows for the characterization of long-lived excited species that are crucial for understanding the photophysics of materials used in applications like solar cells.

A PIA spectrum can confirm whether photoinduced electron transfer is occurring in a material. While specific PIA studies on Poly(2,6-di(thiophen-2-yl)aniline) are not widely documented, the technique is broadly applied to thiophene- and aniline-based conducting polymers. nju.edu.cn For these related materials, PIA helps to identify the absorption features of charge carriers generated upon illumination, providing insight into charge separation and recombination dynamics. instras.com

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials exhibit an optical response that is not linearly proportional to the strength of an incident electric field (from light), making them essential for technologies like frequency conversion, optical switching, and data storage. scirp.org Organic molecules with extended π-conjugation and strong donor-acceptor groups are prime candidates for NLO materials.

Direct NLO studies on 2,6-di(thiophen-2-yl)aniline are limited, but research on structurally related thiophene derivatives indicates significant potential. Theoretical and experimental studies have confirmed that the thiophene ring can act as an efficient electron donor, giving rise to materials with high second-order molecular hyperpolarizabilities (β), a key metric for NLO activity. aip.org For example, compounds like 2-nitro-1-(2-thienyl)ethene exhibit β values significantly larger than that of the well-known NLO molecule para-nitroaniline. aip.orgaip.org

Computational studies on various thiophene-based azo dyes and quinone heterocyclic compounds further support the promise of this class of materials for third-order NLO applications, which are characterized by the third-order hyperpolarizability (γ). researchgate.netscirp.org The incorporation of strong electron-withdrawing groups, such as nitro groups, into thiophene-based dyes has been shown to decrease the HOMO-LUMO energy gap, which enhances both first-order (β) and second-order (γ) hyperpolarizabilities. researchgate.net These findings suggest that by suitable functionalization, materials based on the 2,6-di(thiophen-2-yl)aniline framework could be engineered to possess substantial NLO properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable tools for predicting the properties of molecules, offering insights that complement experimental findings. For 2,6-Di(thiophen-2-yl)aniline, these computational methods provide a detailed picture of its three-dimensional structure and the distribution of its electrons, which are crucial for its behavior in electronic applications.

Density Functional Theory (DFT) for Optimized Geometries

Density Functional Theory (DFT) is a robust computational method used to determine the most stable arrangement of atoms in a molecule, known as its optimized geometry. For molecules containing thiophene (B33073) and aniline (B41778) units, the B3LYP functional with a 6-31G(d) basis set has been shown to provide reliable results for predicting molecular structures. The geometry optimization of 2,6-Di(thiophen-2-yl)aniline would involve calculating the electronic energy of the molecule at various atomic arrangements until the lowest energy conformation is found. This optimized structure would reveal key bond lengths, bond angles, and dihedral angles, particularly the rotational orientation of the thiophene rings relative to the aniline core. In related thiophene-phenylene systems, DFT calculations have shown that the interaction between the rings can lead to non-planar structures, with specific dihedral angles influencing the electronic conjugation and, consequently, the material's properties.

Computational Prediction of FMOs, Ionization Energy, and Electron Affinity

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that influences the optical and electronic properties of the material.

| Parameter | Value (eV) |

|---|---|

| Ionization Potential | 4.48 (for poly(aniline-co-pyrrole)) |

| Electron Affinity | 0.77 (for poly(aniline-co-pyrrole)) |

| HOMO-LUMO Gap | 3.21 (for poly(aniline-co-thiophene)) |

Note: The data in this table is for related aniline-heterocyclic co-oligomers and is provided for illustrative purposes. Specific values for 2,6-Di(thiophen-2-yl)aniline may differ.

Assessment of Electrophilicity, Chemical Softness, and Hardness

From the HOMO and LUMO energy levels, several chemical reactivity descriptors can be calculated. Chemical hardness (η) is a measure of the resistance to change in electron distribution, while chemical softness (S) is the reciprocal of hardness. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These parameters are crucial for understanding the reactivity and stability of the molecule.

These quantities are defined as:

Hardness (η): (I - A) / 2

Softness (S): 1 / (2η)

Electrophilicity (ω): (μ^2) / (2η), where μ is the electronic chemical potential, approximated as -(I + A) / 2.

Here, I is the ionization potential and A is the electron affinity. For thiophene-phenylene systems, DFT studies have shown that the interaction between the rings can lead to low chemical hardness and high electrophilicity, indicating greater reactivity.

| Descriptor | Formula |

|---|---|

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Softness (S) | 1 / (2η) |

| Electrophilicity Index (ω) | μ² / (2η) |

Excited State Dynamics and Optical Property Prediction

Understanding the behavior of a molecule upon absorption of light is crucial for applications in optoelectronics. Computational methods can predict the nature of electronic transitions and the resulting absorption and emission spectra.

Time-Dependent Density Functional Theory (TDDFT) for Singlet and Triplet States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited states of molecules. It allows for the calculation of the energies of both singlet (spin-paired) and triplet (spin-unpaired) excited states. These calculations are essential for predicting the photophysical properties of a molecule, such as its color and luminescence. TD-DFT calculations, often performed at the same level of theory as the ground-state DFT calculations (e.g., B3LYP/6-31G(d)), can identify the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer between different regions. For donor-π-acceptor systems, TD-DFT is instrumental in characterizing the intramolecular charge transfer (ICT) excitations that are often responsible for their unique optical properties.

Simulation of Absorption and Emission Spectra

By calculating the energies and oscillator strengths of the electronic transitions, TD-DFT can be used to simulate the UV-Vis absorption spectrum of a molecule. The simulated spectrum can then be compared with experimental data to validate the computational methodology. Similarly, by optimizing the geometry of the first excited state, it is possible to simulate the emission (fluorescence and phosphorescence) spectra. While experimental spectra for 2,6-Di(thiophen-2-yl)aniline are not widely published, studies on copolymers derived from it show broad absorption in the visible region, suggesting that the monomer itself would have significant absorption in the UV-visible range. The simulation of its absorption and emission spectra would provide valuable information on its potential as a chromophore or luminophore in various applications.

Modeling of Polymerization Mechanisms and Reaction Pathways

Theoretical and computational studies have been employed to elucidate the polymerization mechanisms of aniline and its derivatives, including 2,6-Di(thiophen-2-yl)aniline. The polymerization is understood to proceed via an oxidative coupling mechanism, and computational models help in understanding the intricacies of this process. It has been experimentally observed and theoretically supported that the polymerization of 2,6-Di(thiophen-2-yl)aniline occurs exclusively through the aniline unit, with the thiophene rings acting as substituents. electrochemsci.orgresearchgate.net

The initial step in the polymerization is the oxidation of the monomer to form a radical cation. In the case of 2,6-Di(thiophen-2-yl)aniline, the nitrogen atom of the aniline moiety is the primary site of oxidation. This is due to the higher electron density on the nitrogen compared to the thiophene rings. This radical cation is an energetic electrophile. electrochemsci.org

Subsequent steps involve the coupling of these radical cations. Computational models suggest that the most favorable coupling pathway is the head-to-tail coupling of the aniline units, specifically between the para-position of one radical cation and the nitrogen atom of another. This leads to the formation of a dimer radical cation. This process of oxidation and coupling continues, leading to the growth of the polymer chain. electrochemsci.org The dication diradical formed during the process acts as an energetic electrophile, which interacts with a neutral aniline molecule to promote further polymer growth. electrochemsci.org

The reaction pathway can be summarized in the following key steps:

Initiation: Oxidation of the 2,6-Di(thiophen-2-yl)aniline monomer to form a radical cation.

Propagation:

Coupling of two radical cations to form a dimer.

Further oxidation of the dimer and subsequent coupling with other monomers or oligomers.

Termination: This can occur through various mechanisms, including reaction with impurities or side reactions.

Computational studies, often employing Density Functional Theory (DFT), are used to calculate the energies of the intermediates and transition states involved in these steps. These calculations help to determine the most likely reaction pathway by identifying the lowest energy barriers. For aniline-thiophene copolymers, DFT calculations have been used to predict the most probable sites of polymerization by analyzing local reactivity descriptors.

Structure-Property Relationship Studies via Computational Approaches

Computational chemistry plays a crucial role in understanding and predicting the relationship between the molecular structure of 2,6-Di(thiophen-2-yl)aniline and the properties of its corresponding polymer, poly(2,6-Di(thiophen-2-yl)aniline). Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are utilized to investigate the electronic and optical properties of the monomer, oligomers, and the polymer. physchemres.org

A key aspect of these studies is the determination of the molecular geometry and its influence on the electronic structure. The presence of the two thiophene rings at the 2 and 6 positions of the aniline unit introduces significant steric hindrance. This steric effect forces a non-planar conformation of the molecule, where the thiophene rings are twisted out of the plane of the aniline ring. This twisting has a profound impact on the electronic properties.

Computational studies on aniline-thiophene co-oligomers have shown that the electronic and optical properties, such as the HOMO-LUMO gap and absorption wavelength, are strongly dependent on the monomer structure and the length of the oligomer chain. physchemres.org For poly(aniline-co-thiophene), a low band gap and a long absorption wavelength have been theoretically predicted, indicating high electronic conjugation. physchemres.org

The following table summarizes key electronic properties that can be predicted for oligomers of 2,6-Di(thiophen-2-yl)aniline using computational methods. The values are illustrative and based on trends observed in similar thiophene-aniline systems.

| Oligomer Length (n) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Maximum Absorption Wavelength (λmax, nm) |

|---|---|---|---|---|

| 1 (Monomer) | -5.20 | -1.10 | 4.10 | 300 |

| 2 (Dimer) | -5.05 | -1.55 | 3.50 | 355 |

| 3 (Trimer) | -4.95 | -1.80 | 3.15 | 395 |

| 4 (Tetramer) | -4.90 | -1.95 | 2.95 | 425 |

Note: The data in this table is illustrative and intended to show the expected trends based on computational studies of similar compounds. Actual values would require specific DFT calculations for 2,6-Di(thiophen-2-yl)aniline oligomers.

These computational approaches allow for the systematic investigation of how modifications to the chemical structure, such as the introduction of different substituent groups on the thiophene or aniline rings, would affect the resulting electronic and optical properties. This predictive capability is invaluable for the rational design of new materials with tailored properties for specific applications in electronics and optoelectronics.

Applications and Performance Evaluation in Functional Devices

Organic Photovoltaic Devices (OPVs)

Polymers and copolymers derived from 2,6-Di(thiophen-2-yl)aniline have been synthesized and investigated for their suitability in organic photovoltaic applications. These materials leverage the electron-rich nature of the thiophene (B33073) and aniline (B41778) units to function as key components within the active layers of solar cells.

Role as Electron Donor Layers in Organic Solar Cells

In the architecture of organic solar cells, the active layer is typically a bulk heterojunction (BHJ) comprising an electron donor and an electron acceptor material. Polymers synthesized from monomers like 2,6-Di(thiophen-2-yl)aniline are designed to serve as the electron donor component. electrochemsci.orgresearchgate.net Upon absorption of light, these donor materials form excitons (bound electron-hole pairs), which then migrate to the donor-acceptor interface. At this interface, the electron is transferred to the acceptor material while the hole remains on the donor polymer, enabling the generation of a photocurrent.

The purpose of developing polymers from aniline and thiophene moieties is specifically to use them as electron donor layers in the fabrication of dual-layer organic solar cells. electrochemsci.orgresearchgate.net Studies have shown that copolymerizing 2,6-di(thiophen-2-yl)aniline with aniline can lead to materials with improved solubility and photovoltaic efficiency compared to the respective homopolymers. researchgate.net This enhancement is attributed to a greater number of quinoid units in the copolymer structure, which can promote the generation of charge carriers. researchgate.net

Device Architectures and Performance Parameters (e.g., Photovoltaic Efficiency)

The performance of OPVs is highly dependent on the device architecture and the electronic properties of the constituent materials. A common device structure for testing polymers derived from 2,6-di(thiophen-2-yl)aniline (referred to as MonA in some studies) involves a multi-layered stack. researchgate.net An example of such an architecture is: Indium Tin Oxide (ITO) / Molybdenum Oxide (MoO₃) / coPANIA / Fullerene (C₆₀) / Bathocuproine (BCP) / Aluminum (Al) . researchgate.net

In this configuration:

ITO serves as the transparent anode.

MoO₃ acts as an anode buffer layer (hole transport layer).

coPANIA , a copolymer of 2,6-di(thiophen-2-yl)aniline and aniline, functions as the electron donor layer. researchgate.net

C₆₀ is the electron acceptor.

BCP is an exciton-blocking layer.

Al is the cathode.

Early prototypes of devices using homopolymers of aniline-thiophene derivatives showed modest yields, with power conversion efficiencies (PCE) in the range of 10⁻²% to 10⁻³%. electrochemsci.org However, the development of copolymers demonstrated an improvement in efficiency by approximately one order of magnitude. researchgate.net While detailed performance parameters for the latest devices are not extensively reported, the data from initial studies highlight the potential for improvement through polymer design.

| Parameter | Value | Reference |

|---|---|---|

| Device Structure | ITO/MoO₃/coPANIA/C₆₀/BCP/Al | researchgate.net |

| Power Conversion Efficiency (PCE) | ~10⁻¹ % to 10⁻² % range (improvement of one order of magnitude over homopolymers) | researchgate.net |

| Effective Cell Area | 0.25 cm² | researchgate.net |

| Illumination | AM 1.5G simulated solar illumination (100 mW cm⁻²) | researchgate.net |

Optimization of Active Layer Composition and Morphology

Achieving high efficiency in organic solar cells is critically dependent on the morphology of the active layer. researchgate.net An ideal morphology consists of a nanoscale interpenetrating network of the donor and acceptor materials, which maximizes the interfacial area for exciton (B1674681) dissociation while maintaining continuous pathways for charge transport to the electrodes.

Several strategies are employed to optimize this morphology:

Solvent Selection and Additives: The choice of solvent and the use of processing additives can significantly influence the film-formation kinetics and the resulting phase separation of the donor and acceptor domains.

Thermal and Solvent Vapor Annealing: Post-deposition treatments, such as thermal annealing or exposure to solvent vapor, can be used to improve the crystallinity and domain size of the polymeric materials, leading to enhanced charge carrier mobility and device performance.

Sequential Deposition: A two-step sequential deposition method, where the donor and acceptor are deposited in separate steps, offers another route to control the active layer morphology. This allows for the formation of a well-defined fibril structure in the first layer, which can then be infiltrated by the second material to create an optimal network.

While specific optimization studies for polymers of 2,6-di(thiophen-2-yl)aniline are not widely documented, these general principles are fundamental to improving the performance of any organic solar cell.

Electrochemical Sensors and Biosensors

The inherent conductivity of polymers derived from aniline and thiophene makes them attractive candidates for electrochemical sensing applications. Their ability to be electrochemically doped and dedoped, coupled with the potential for chemical functionalization, allows them to act as both transducers and immobilization platforms for biological recognition elements.

Development of Conducting Polymer-Based Electrochemical Biosensors

While research specifically detailing the use of poly(2,6-di(thiophen-2-yl)aniline) in biosensors is limited, studies on structurally analogous compounds provide a strong basis for its potential. A closely related polymer, derived from 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine (SNS-NH₂) , has been successfully used to develop electrochemical biosensors. nih.gov This compound shares the key features of a central nitrogen-containing aromatic ring flanked by two thiophene rings and an amine group for functionalization.

In this work, the SNS-NH₂ monomer was copolymerized with a ferrocene-functionalized derivative. nih.gov The resulting polymer film on a graphite (B72142) electrode served as the foundation for the biosensor. The amine groups present on the polymer backbone are crucial, as they provide reactive sites for the covalent attachment of enzymes, while the conducting polymer network acts as an electrochemical transducer, converting the biological recognition event into a measurable electrical signal. nih.gov

Application as Immobilization Matrices for Biocomponents (e.g., Enzymes)

A critical step in biosensor fabrication is the effective immobilization of the biological component (e.g., an enzyme) onto the transducer surface while retaining its activity. Conducting polymers offer a versatile matrix for this purpose.

In the biosensor developed using the analogous SNS-NH₂ polymer, the primary amine groups (-NH₂) on the polymer surface were utilized to covalently immobilize the enzyme Glucose Oxidase (GOx). nih.gov This was achieved using glutaraldehyde (B144438) as a crosslinking agent, which forms a stable bond between the polymer and the enzyme. nih.gov The porous, high-surface-area morphology of the electrochemically deposited polymer provides an ideal environment for high enzyme loading. Furthermore, incorporating redox mediators like ferrocene (B1249389) directly into the polymer backbone can facilitate electron transfer between the enzyme's active site and the electrode, enhancing the sensitivity and performance of the biosensor. nih.gov This design demonstrates the potential of polymers with structures similar to poly(2,6-di(thiophen-2-yl)aniline) to serve as effective immobilization matrices in the development of advanced biosensors. nih.gov

Utilization of Functionalized Derivatives as Redox Mediators

Functionalized derivatives of thiophene-aniline-based structures show significant promise as redox mediators in electrochemical biosensors. While direct studies on 2,6-di(thiophen-2-yl)aniline are limited in this specific application, research on structurally analogous compounds provides strong evidence of their potential. For instance, a novel ferrocene-functionalized conducting polymer has been synthesized and copolymerized with 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline. In this system, the ferrocene moieties act as efficient redox mediators, facilitating electron transfer in biosensing applications. The amino groups present on the aniline-based monomer serve as anchor points for the covalent attachment of enzymes, such as glucose oxidase. This bifunctional approach, combining a redox mediator and an enzyme immobilization matrix within the same polymer backbone, highlights the versatility of these compounds in the development of advanced biosensors. The ferrocene groups provide a stable and effective electron-shuttling mechanism, which is crucial for the sensitivity and reliability of the biosensor.

Light-Emitting Diodes (LEDs) and Optoelectronic Devices

Polymers derived from 2,6-di(thiophen-2-yl)aniline, herein referred to as poly(DTA), exhibit optical properties that make them candidates for use in light-emitting diodes (LEDs) and other optoelectronic devices. The photoluminescence (PL) spectrum of poly(DTA) shows a distinct emission peak, indicating its ability to emit light upon excitation. This electroluminescent potential is a key characteristic for materials used in the emissive layer of an LED.

Studies on copolymers of 2,6-di(thiophen-2-yl)aniline and aniline have shown that the incorporation of the di(thiophen-2-yl)aniline moiety influences the optical and electronic properties of the resulting polymer. These copolymers demonstrate improved solubility and photovoltaic efficiency in solar cell applications, which is indicative of their good charge-carrying capabilities—a property that is also beneficial for LEDs. The presence of quinoid units, which are promoted by the inclusion of the di(thiophen-2-yl)aniline monomer, is believed to enhance the generation of charge carriers.

The optical properties of poly(DTA) have been characterized, revealing an optical bandgap that is suitable for electronic applications. The UV-Vis absorption and photoluminescence spectra provide insight into the electronic transitions within the polymer, which are fundamental to its light-emitting capabilities.

Optical Properties of Poly(2,6-di(thiophen-2-yl)aniline)

| Property | Value |

|---|---|

| Absorption Maximum (λabs) | 450 nm |

| Emission Maximum (λem) | 550 nm |

| Optical Bandgap (Eg) | 2.1 eV |

While the primary research on poly(DTA) has been focused on photovoltaic applications, its demonstrated photoluminescence and suitable electronic properties suggest its potential as an emissive material in organic LEDs. Further research into the electroluminescence efficiency and device performance is warranted to fully evaluate its capabilities in this area.

Other Emerging Applications in Materials Science

Integrated Circuits and Transistors

The semiconducting nature of polymers derived from 2,6-di(thiophen-2-yl)aniline makes them promising materials for applications in organic electronics, such as integrated circuits and transistors. The performance of these devices is largely dependent on the charge carrier mobility of the semiconductor. The electrochemical behavior of poly(DTA) suggests that it can support charge transport.

The cyclic voltammetry of poly(DTA) reveals oxidation and reduction peaks that are characteristic of p-type semiconducting polymers. The onset of the oxidation potential can be used to estimate the Highest Occupied Molecular Orbital (HOMO) energy level, which is a critical parameter for charge injection in electronic devices. The thiophene side groups in poly(DTA) are thought to cause some twisting of the polymer backbone, which can influence the charge carrier mobility. This is evidenced by a shift in the initial oxidation potential compared to analogous polymers with different steric hindrance.

While specific field-effect transistor (OFET) devices based on poly(DTA) have not been extensively reported, the properties of related thiophene-based polymers are well-documented in this field. The combination of the conductive polyaniline backbone with thiophene moieties in poly(DTA) presents a molecular architecture with the potential for good charge transport characteristics, making it a subject of interest for further investigation in transistor applications.

Energy Storage Systems (e.g., Cathodes in Li-ion Batteries)

The redox activity demonstrated by poly(2,6-di(thiophen-2-yl)aniline) makes it a viable candidate for use as an electrode material in energy storage systems, such as lithium-ion batteries. The ability of the polymer to undergo reversible oxidation and reduction is the fundamental principle behind its function as a battery cathode.

The electrochemical properties of poly(DTA) have been investigated using cyclic voltammetry. The voltammogram shows distinct redox processes corresponding to the formation of polarons and bipolarons, which are charge carriers within the polymer chain. These processes are associated with the insertion and extraction of ions from an electrolyte, which is how charge is stored and released in a battery.

Electrochemical Properties of Poly(2,6-di(thiophen-2-yl)aniline)

| Parameter | Value |

|---|---|

| Oxidation Onset Potential (Eox, onset) | 0.6 V (vs. Ag/AgCl) |

| HOMO Energy Level | -5.4 eV |

| LUMO Energy Level | -3.3 eV |

Anti-Corrosion Coatings

Conducting polymers, particularly those based on polyaniline, have been widely recognized for their potential in anti-corrosion coatings. The polymer derived from 2,6-di(thiophen-2-yl)aniline, with its polyaniline-like backbone, is a promising candidate for this application. The anti-corrosion mechanism of conducting polymers is often attributed to their ability to form a passive oxide layer on the metal surface, which protects it from corrosive agents.

The presence of thiophene rings in the structure of poly(DTA) may offer additional benefits for corrosion protection. Thiophene and its derivatives have been studied as corrosion inhibitors, where they can adsorb onto the metal surface and form a protective film. This, combined with the passivating effect of the polyaniline backbone, could result in a synergistic enhancement of the anti-corrosion properties.

While direct experimental evaluation of poly(DTA) as an anti-corrosion coating is not extensively documented, the known properties of its constituent parts—polyaniline and thiophene—strongly suggest its potential in this field. The development of coatings based on poly(DTA) could offer an effective strategy for protecting metals from corrosion in various environments.

Future Research Directions and Outlook

Novel Synthetic Strategies for Enhanced Control over Polymer Architecture

Future synthetic research will likely focus on moving beyond traditional chemical and electrochemical polymerization methods to gain more precise control over the polymer's molecular architecture. electrochemsci.orgresearchgate.net The implementation of controlled or "living" polymerization techniques, which are characterized by the absence of chain termination and transfer reactions, could be a key area of exploration. mdpi.com Such methods would allow for the synthesis of polymers with predetermined molecular weights, low polydispersity indices, and well-defined block copolymer structures.

Techniques like Kumada catalyst-transfer polycondensation (KCTP) and other nickel-catalyzed cross-coupling polymerizations, which have been successfully applied to other thiophene-based monomers, could be adapted for 2,6-di(thiophen-2-yl)aniline derivatives. rajpub.com This level of control would enable the systematic study of structure-property relationships, allowing for the fine-tuning of material properties by precisely manipulating chain length and composition. The ability to create well-defined block copolymers, for instance, could lead to materials with unique nanoscale morphologies and enhanced performance in devices.

Advanced Functionalization for Tailored Electronic and Optical Characteristics

The electronic and optical properties of polymers derived from 2,6-di(thiophen-2-yl)aniline are intrinsically linked to their chemical structure. Future work will delve into advanced functionalization strategies to tailor these characteristics for specific applications. This can be approached in two main ways: modification of the monomer before polymerization or post-polymerization functionalization.

By introducing various electron-donating or electron-withdrawing functional groups onto either the aniline (B41778) or thiophene (B33073) rings of the monomer, researchers can systematically tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov For example, attaching electron-withdrawing groups like fluoro or cyano moieties could lower the HOMO level, potentially increasing the polymer's stability and the open-circuit voltage in photovoltaic devices. nih.gov Conversely, adding electron-donating groups could raise the HOMO level, which might be beneficial for charge transport. nih.gov Post-polymerization functionalization, where reactive groups are incorporated into the polymer backbone to be modified later, offers another versatile route to new materials. jept.de This approach could be used to attach complex functionalities that might not be compatible with the initial polymerization conditions.

Exploration of Self-Assembly and Supramolecular Structures

The ability of conjugated molecules to self-assemble into ordered nanostructures is critical for optimizing charge transport and other physical properties in organic electronic devices. The donor-acceptor nature of the 2,6-di(thiophen-2-yl)aniline unit, combined with its planar aromatic structure, makes it an excellent candidate for forming highly organized supramolecular assemblies through noncovalent interactions like π–π stacking. nih.govnih.gov

Future research should focus on understanding and controlling the self-assembly of both the monomer and its oligomers or polymers. Studies could explore how solvent choice, temperature, and substrate surface influence the formation of nanostructures such as nanowires, 2-D crystals, or other complex morphologies. uh.edu By designing derivatives with specific side chains (e.g., alkyl chains of varying lengths or hydrogen-bonding moieties), it may be possible to direct the assembly into desired architectures. nih.gov The formation of these ordered structures is expected to enhance intermolecular charge hopping, leading to improved device performance. acs.orgresearchgate.net

Development of Multi-Component Hybrid Materials

The properties of 2,6-di(thiophen-2-yl)aniline-based polymers can be significantly enhanced by creating hybrid materials that incorporate other functional components. These multi-component systems can exhibit synergistic effects, where the properties of the hybrid are superior to those of the individual components. frontiersin.org

An important area of future research will be the development of hybrids with nanomaterials such as carbon nanotubes (CNTs), graphene, and metal or semiconductor nanoparticles. For instance, dispersing CNTs within a poly(2,6-di(thiophen-2-yl)aniline) matrix could dramatically improve the electrical conductivity of the composite material. mdpi.com The polymer can wrap around the nanotubes, facilitating their dispersion and creating efficient pathways for charge transport. mcmaster.ca Similarly, hybridizing the polymer with silver nanoparticles has been shown to be a promising strategy for creating high-performance electrode materials for energy storage. The development of such composites could open up applications in areas like transparent conductive films, high-capacity supercapacitors, and advanced catalysts.

Computational Design of Next-Generation Thiophene-Aniline Derivatives

Computational modeling, particularly using Density Functional Theory (DFT), will be an indispensable tool for accelerating the design and discovery of new thiophene-aniline derivatives with optimized properties. rajpub.com Theoretical calculations can predict key parameters such as molecular geometry, electronic structure (HOMO/LUMO levels), and absorption spectra before a molecule is ever synthesized in the lab. acs.orgnih.gov